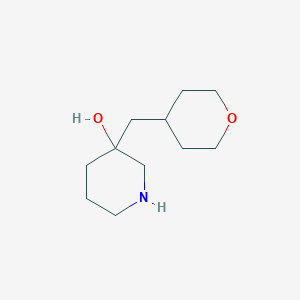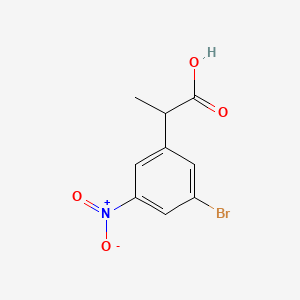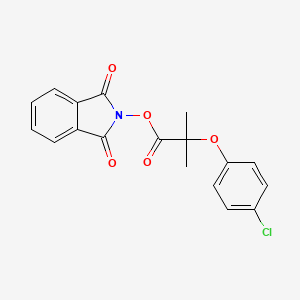
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride is a chemical compound with the molecular formula C7H16ClNSi and a molecular weight of 177.75 g/mol . This compound is characterized by the presence of an aminopropyl group, an ethynyl group, and a dimethylsilane group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride typically involves the reaction of (3-Aminopropyl)dimethylsilane with ethynyl chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(3-Aminopropyl)dimethylsilane+Ethynyl chloride→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl and ethynyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce a variety of substituted derivatives .
Scientific Research Applications
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride involves its interaction with molecular targets through its functional groups. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the ethynyl group can participate in π-π interactions and other non-covalent interactions. These interactions enable the compound to exert its effects on various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: A similar compound used in silanization and surface modification.
(3-Aminopropyl)trimethoxysilane: Another related compound with applications in surface functionalization.
Uniqueness
(3-Aminopropyl)(ethynyl)dimethylsilanehydrochloride is unique due to the presence of both aminopropyl and ethynyl groups, which provide distinct chemical reactivity and versatility compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H16ClNSi |
|---|---|
Molecular Weight |
177.75 g/mol |
IUPAC Name |
3-[ethynyl(dimethyl)silyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NSi.ClH/c1-4-9(2,3)7-5-6-8;/h1H,5-8H2,2-3H3;1H |
InChI Key |
BUHOQIJCXKCEQG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCN)C#C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-7-azaspiro[3.5]nonan-1-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13586054.png)

![(5E)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13586079.png)
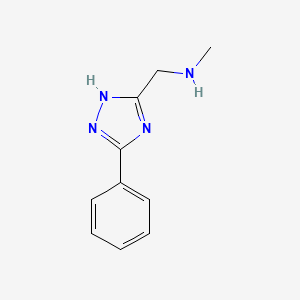
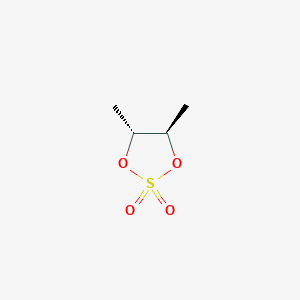

![2,2-Difluoro-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13586112.png)
![2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13586113.png)
